(Z)-1-Chloro-2-fluoroprop-1-ene
Description
(Z)-1-Chloro-2-fluoroprop-1-ene (CAS: 430-48-8) is a halogenated alkene with the molecular formula C₃H₄ClF and a molecular weight of 94.52 g/mol . Its Z-configuration denotes that the chlorine and fluorine substituents are on the same side of the double bond, influencing its stereochemical reactivity. Key physical properties include a predicted boiling point of 38.7 ± 10.0°C and a density of 1.070 ± 0.06 g/cm³ . This compound is primarily used in laboratory settings for organic synthesis, with a purity of 90% as offered by Apollo Scientific . Its hazard classification (Code F) indicates flammability, necessitating careful handling and storage .
Properties
IUPAC Name |
1-chloro-2-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF/c1-3(5)2-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYTGCIJLTSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694146 | |
| Record name | 1-Chloro-2-fluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-48-8 | |
| Record name | 1-Chloro-2-fluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of chlorine and fluorine across the double bond of propene under controlled conditions. This can be achieved using reagents such as chlorine gas and hydrogen fluoride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-Chloro-2-fluoroprop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen chloride, hydrogen fluoride, and other electrophiles can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include 1-fluoro-2-propanol or 1-chloro-2-propanol, depending on the nucleophile used.
Addition Reactions: Products can include 1,2-dichloropropane or 1,2-difluoropropane.
Oxidation and Reduction Reactions: Products may vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
- Fluorination Agent
- Intermediate in Synthesis
- Heat Transfer Fluids
- Cleaning Products
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the use of this compound as a precursor for synthesizing fluorinated analogs of established drugs. The introduction of fluorine atoms into drug molecules has been shown to enhance their metabolic stability and bioavailability, leading to improved therapeutic outcomes.
Case Study 2: Agrochemical Synthesis
Research conducted on agrochemical formulations demonstrated that incorporating this compound into herbicide production significantly improved the efficacy and selectivity of the active ingredients against target weeds. This application underscores the compound's role in enhancing agricultural productivity while minimizing environmental impact.
Safety and Environmental Considerations
While this compound has beneficial applications, safety data indicates that it may cause drowsiness or dizziness upon exposure and is harmful to aquatic life with long-lasting effects. Proper handling and disposal protocols must be followed to mitigate environmental risks .
Mechanism of Action
The mechanism by which (Z)-1-Chloro-2-fluoroprop-1-ene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atoms being replaced by nucleophiles. In addition reactions, the double bond in the propene backbone reacts with electrophiles or nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Table 1: Comparative Data of this compound and Analogues
Key Comparative Insights:
Halogenation Impact: this compound has a single chlorine and fluorine atom, making it less polar than 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene (C₃Cl₂F₄), which has higher halogen content. Increased halogenation typically elevates molecular weight and boiling points, though data for the latter compound are unavailable . The presence of a carboxylic acid group in 3,3-dichloro-2-fluoropropenoic acid (C₃HCl₂FO₂) introduces hydrogen bonding, likely increasing its solubility in polar solvents compared to the nonpolar this compound .
Stereochemical Reactivity :
- The Z-configuration in the target compound creates a distinct dipole moment, influencing regioselectivity in reactions like electrophilic addition. In contrast, compounds such as 2-chloro-1,1,1,3-tetrafluoro-2-butene lack stereochemical complexity due to symmetrical substitution .
Functional Group Diversity :
- Derivatives like ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate () incorporate heterocyclic and ester groups, diverging significantly from the simple alkene structure of the target compound. These are more relevant to pharmaceutical synthesis .
Safety and Handling :
- While this compound is flagged as flammable (Code F), other analogues like 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene may have distinct hazards (e.g., toxicity) due to higher fluorine content, though specific classifications are undocumented in available sources .
Biological Activity
(Z)-1-Chloro-2-fluoroprop-1-ene, a halogenated olefin with the molecular formula C₃H₄ClF and CAS number 430-48-8, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 94.515 g/mol |
| Density | 1.07 g/cm³ |
| Boiling Point | 38.7 °C |
| LogP | 2.056 |
| Vapour Pressure | 464 mmHg at 25 °C |
Biological Activity Overview
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of halogens, which can enhance reactivity and interaction with biological targets. Research indicates that fluorinated compounds often exhibit altered lipophilicity and membrane fluidity, potentially affecting their bioavailability and efficacy in biological systems .
- Reactivity with Biological Molecules : The compound's halogen substitutions may facilitate reactions with thiol groups in proteins, impacting enzyme activity and cellular signaling pathways .
- Antimicrobial Activity : Some studies suggest that similar fluorinated compounds demonstrate antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes .
- Anti-Angiogenesis Potential : In a study using the chick chorioallantoic membrane (CAM) model, fluorinated organosulfur compounds showed significant inhibition of angiogenesis, suggesting that this compound may similarly exert anti-angiogenic effects .
Study on Fluorinated Organosulfur Compounds
A comparative analysis of fluorinated organosulfur compounds indicated that those with enhanced fluorination exhibited increased potency in inhibiting angiogenesis mediated by basic fibroblast growth factor (bFGF). Specifically, difluoroallicin was found to be significantly more effective than its non-fluorinated counterparts, suggesting a trend that may extend to this compound .
Research Findings
Recent research emphasizes the need for further studies to elucidate the specific biological mechanisms and potential therapeutic applications of this compound. Key findings include:
- Increased Lipophilicity : The introduction of fluorine atoms generally enhances lipophilicity, which may improve cellular uptake and bioactivity in target tissues .
- Potential as a Drug Precursor : Its reactive nature makes it a candidate for further derivatization into more complex biologically active molecules .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-1-Chloro-2-fluoroprop-1-ene, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of this compound typically involves halogenation and stereoselective elimination reactions. For example, using dehydrohalogenation with a bulky base (e.g., KOtBu) can favor the Z-isomer by steric hindrance. Characterization via NMR should reveal a coupling constant () between 10–12 Hz for vicinal fluorinated and chlorinated protons, confirming the Z-configuration . Experimental protocols must detail reagent stoichiometry, temperature, and reaction time to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- IR Spectroscopy : Look for C-Cl and C-F stretches at 550–650 cm and 1000–1100 cm, respectively.
- NMR : NMR should show distinct vinyl proton signals split by coupling (~20 Hz). NMR will display deshielded carbons adjacent to halogens (δ 110–130 ppm for C-F; δ 40–60 ppm for C-Cl) .
- Mass Spectrometry : A molecular ion peak at m/z 112.5 (M) confirms the molecular formula. Document solvent choices and calibration standards to avoid artifacts .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be utilized to investigate the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to optimize the Z-isomer’s structure. Compare computed bond lengths (C-Cl: ~1.73 Å; C-F: ~1.34 Å) with crystallographic data (e.g., CCDC 1988019) .
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the chloro-bearing carbon .
- Validation : Cross-validate computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., solvent effects in NMR) .
Q. What strategies are recommended for resolving contradictions between experimental and computational data in the analysis of this compound’s reactivity?
- Methodological Answer :
- Error Analysis : Quantify experimental uncertainties (e.g., ±0.01 ppm in NMR shifts) and compare with computational tolerances (e.g., DFT basis set limitations).
- Sensitivity Testing : Vary computational parameters (solvent models, exchange-correlation functionals) to identify systematic biases. For instance, PCM solvent models improve agreement with solution-phase NMR .
- Multi-Technique Validation : Use X-ray crystallography (e.g., Acta Crystallographica Section E protocols) to resolve ambiguities in stereochemical assignments .
Q. How should experimental protocols be documented to ensure reproducibility of this compound synthesis and analysis?
- Methodological Answer :
- Detailed Procedures : Specify catalyst loadings (e.g., 10 mol% Pd(OAc)), reaction vessels (Schlenk tubes for air-sensitive steps), and purification methods (column chromatography with silica gel 60) .
- Data Transparency : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs as supplementary materials. Reference deposition numbers (e.g., CCDC 1988019) for peer validation .
- Statistical Reporting : Include error margins (e.g., yield ±2%) and statistical tests (e.g., t-tests for purity comparisons) .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectroscopic and crystallographic data in publications involving this compound?
- Methodological Answer :
- Tables : Summarize key NMR shifts (δ), coupling constants (), and IR bands with assignments (Table 1).
- Figures : Use ORTEP diagrams for crystallographic data, highlighting bond angles and torsional strain. Annotate chromatograms with retention times and purity percentages .
- Supplemental Information : Attach computational input files (e.g., Gaussian .gjf) and high-resolution spectra to facilitate replication .
Table 1 : Example Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 5.8 (d, ) | |
| NMR | δ 120.5 (C-F), δ 45.2 (C-Cl) | |
| IR | 610 cm (C-Cl), 1050 cm (C-F) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
